heptadecanoyl-CoA

Description

Contextualizing Heptadecanoyl-CoA within Lipid Metabolism Research

This compound, a long-chain acyl-coenzyme A (acyl-CoA), is centrally involved in lipid metabolism. medchemexpress.comglpbio.com Its formation, a process requiring the activation of heptadecanoic acid by coenzyme A (CoA), is a fundamental step for its subsequent metabolic processing. nih.gov This activation is catalyzed by acyl-CoA synthetases and is an ATP-dependent reaction. nih.gov

Once formed, this compound can enter several metabolic routes. The primary catabolic pathway is mitochondrial beta-oxidation. ontosight.ainih.gov Through a series of enzymatic reactions, the fatty acyl chain is shortened by two carbons at a time, yielding acetyl-CoA. nih.gov However, because heptadecanoic acid is an odd-chain fatty acid, the final cycle of beta-oxidation produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govwikipedia.org This propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, thereby linking odd-chain fatty acid oxidation to glucose metabolism. nih.govsketchy.com

Beyond its role in energy production, this compound can also serve as a substrate for the synthesis of other complex lipids. ontosight.ai For instance, it can be incorporated into triacylglycerols and phospholipids (B1166683). uniprot.orgnih.gov Furthermore, in some organisms, it can be a substrate for desaturase enzymes, leading to the formation of unsaturated fatty acids. uniprot.org

The study of this compound is significant as abnormalities in fatty acid metabolism, including the accumulation of specific acyl-CoA intermediates, are implicated in various metabolic disorders such as obesity and diabetes. ontosight.aidiabetesjournals.org Therefore, understanding the regulation of this compound metabolism is crucial for elucidating the pathophysiology of these conditions. ontosight.ai

Historical Perspectives on Odd-Chain Fatty Acyl-CoA Investigations

Historically, research on fatty acid metabolism predominantly focused on even-chain fatty acids, as they are the most abundant in nature. wikipedia.orgnih.gov Odd-chain fatty acids, and consequently their CoA derivatives like this compound, were considered to be of minor physiological importance in humans, often being used merely as internal standards in analytical methods due to their low natural concentrations. nih.govresearchgate.net

Early investigations in the mid-20th century established the fundamental pathways of fatty acid oxidation and synthesis. The discovery of beta-oxidation revealed the process by which fatty acids are broken down to generate energy. It was during this period that the distinct metabolic fate of odd-chain fatty acids was first recognized, specifically the production of propionyl-CoA in the final round of oxidation. wikipedia.orgresearchgate.net

The enzymes responsible for the further metabolism of propionyl-CoA, namely propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and the vitamin B12-dependent methylmalonyl-CoA mutase, were identified and characterized in the latter half of the 20th century. wikipedia.org The discovery of methylmalonyl-CoA epimerase, for instance, was a result of research in the late 1900s, with a key publication in 1961 suggesting a racemic reaction occurs before succinyl-CoA is formed. wikipedia.org

The development of more sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), in the later decades of the 20th century and into the 21st century, has been pivotal. nih.govnih.govgerli.com These methods allowed for the more accurate and sensitive quantification of low-abundance fatty acids and their metabolites, including this compound, from complex biological samples. nih.govgerli.com This has led to a renewed interest in the biological roles of odd-chain fatty acids and their CoA esters. nih.gov

Current Research Landscape and Gaps in this compound Understanding

The current research landscape for this compound is expanding, driven by advancements in analytical technologies and a growing appreciation for the nuanced roles of different fatty acids in health and disease. Modern analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled highly sensitive and specific detection of acyl-CoAs, including this compound, in various biological matrices. universiteitleiden.nlcreative-proteomics.com This has facilitated more detailed investigations into its metabolic flux and its association with disease states.

Recent studies have highlighted the involvement of this compound in various cellular processes. For example, research has pointed to its role in the metabolic shifts observed during viral infections, such as with SARS-CoV-2. plos.orgbiorxiv.org Furthermore, its accumulation or depletion has been linked to insulin (B600854) resistance and other metabolic dysregulations. diabetesjournals.org The role of enzymes that act on this compound, such as certain desaturases and acyltransferases, is also an active area of investigation. uniprot.orgfrontiersin.org

Despite these advances, significant gaps in our understanding of this compound remain. Key areas that require further investigation include:

Comprehensive metabolic profiling: While methods for detecting this compound exist, a more complete picture of its dynamic concentration and turnover in different tissues and subcellular compartments under various physiological and pathological conditions is needed.

Regulatory mechanisms: The precise mechanisms that regulate the synthesis, degradation, and channeling of this compound into different metabolic pathways are not fully elucidated. This includes understanding the substrate specificity and regulation of the enzymes involved.

Signaling roles: Beyond its metabolic functions, it is unclear whether this compound or its derivatives have specific signaling roles within the cell, potentially influencing gene expression or protein function. The accumulation of acyl-CoAs can lead to post-translational modifications of proteins, a phenomenon known as hyperacylation, but the specific impact of this compound in this context is not well-defined. nih.gov

Interaction with other metabolic pathways: A deeper understanding of the crosstalk between odd-chain fatty acid metabolism and other major metabolic pathways, such as glucose, amino acid, and cholesterol metabolism, is necessary. ontosight.ai

Properties

IUPAC Name |

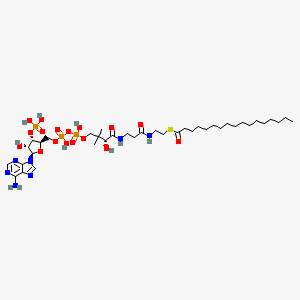

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRABUZIHHACUPI-DUPKZGIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316404 | |

| Record name | Heptadecanoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1020.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptadecanoyl CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3546-17-6 | |

| Record name | Heptadecanoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecanoyl CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways of Heptadecanoyl Coa Metabolism

Biosynthesis of Heptadecanoyl-CoA

The creation of this compound within organisms occurs through several key metabolic routes, including de novo synthesis and the elongation of shorter fatty acid chains.

De Novo Synthesis Pathways Involving Odd-Chain Fatty Acids

The de novo synthesis of fatty acids, the process of building them from scratch, typically favors the production of even-chain fatty acids. frontiersin.org However, the synthesis of odd-chain fatty acids like heptadecanoic acid, and subsequently this compound, can occur when propionyl-CoA serves as the initial building block instead of the usual acetyl-CoA. frontiersin.orgnih.gov Propionyl-CoA can be generated from various sources, including the breakdown of certain amino acids (valine, isoleucine, methionine, and threonine), or from the metabolism of propionate (B1217596). frontiersin.orgsketchy.comwikipedia.org In some microorganisms, metabolic engineering has been employed to enhance the production of odd-chain fatty acids by increasing the availability of propionyl-CoA. frontiersin.orgnih.gov For instance, studies in Yarrowia lipolytica and Saccharomyces cerevisiae have demonstrated the feasibility of producing heptadecanoic acid (C17:0) and heptadecenoic acid (C17:1) through engineered pathways that boost propionyl-CoA levels. frontiersin.orgnih.gov

Elongation Processes Leading to this compound Formation

This compound can also be formed through the elongation of shorter fatty acid precursors. This process involves the sequential addition of two-carbon units, typically derived from malonyl-CoA, to an existing acyl-CoA chain. aocs.orgnih.gov These elongation reactions are catalyzed by a series of membrane-bound enzymes known as elongases, primarily located in the endoplasmic reticulum and mitochondria. aocs.orglibretexts.orglibretexts.org While the fundamental mechanism resembles de novo synthesis, elongation utilizes acyl-CoA substrates directly. libretexts.orglibretexts.org Therefore, a shorter odd-chain fatty acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA), can be elongated to form this compound.

Precursor Utilization in this compound Anabolism

The primary precursor for the formation of this compound is heptadecanoic acid. hmdb.canih.gov This odd-chain saturated fatty acid is found in trace amounts in the fat and milk of ruminants. atamanchemicals.com Upon entering a cell, heptadecanoic acid is activated by the enzyme long-chain-fatty-acid-CoA ligase (also known as acyl-CoA synthetase), which attaches a coenzyme A molecule to form this compound. hmdb.canih.gov This activation step is crucial for its subsequent participation in metabolic pathways. nih.gov Other precursors that can indirectly lead to this compound formation include propionyl-CoA, which primes the de novo synthesis of odd-chain fatty acids, and shorter odd-chain fatty acyl-CoAs that can be elongated. frontiersin.orgresearchgate.net

Catabolism and Degradation of this compound

The breakdown of this compound for energy production primarily occurs through the beta-oxidation pathway, a process that systematically shortens the fatty acid chain.

Beta-Oxidation Pathways of Odd-Chain Fatty Acyl-CoAs

This compound, like other fatty acyl-CoAs, is broken down in the mitochondria through a cyclical process called beta-oxidation. ontosight.aiwikipedia.org Each cycle of beta-oxidation involves four key enzymatic reactions:

Dehydrogenation by acyl-CoA dehydrogenase, which creates a double bond and produces FADH2. libretexts.orgaocs.org

Hydration by enoyl-CoA hydratase. libretexts.orgaocs.org

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, which generates NADH. libretexts.orgaocs.org

Thiolytic cleavage by beta-ketoacyl-CoA thiolase, which releases a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter. libretexts.orgjjcollegeara.co.in

This process repeats until the fatty acid chain is completely broken down. nih.gov For an odd-chain fatty acyl-CoA like this compound, beta-oxidation proceeds in the same manner as for even-chain fatty acids for seven cycles, releasing seven molecules of acetyl-CoA. nih.gov

Formation of Propionyl-CoA from this compound

The final cycle of beta-oxidation of this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, a three-carbon acyl-CoA. sketchy.comlibretexts.orgjjcollegeara.co.innih.gov The formation of propionyl-CoA is the distinguishing feature of odd-chain fatty acid catabolism. libretexts.orgontosight.ai This propionyl-CoA then enters a specific metabolic pathway to be converted into succinyl-CoA, an intermediate of the citric acid cycle. sketchy.comwikipedia.orglibretexts.orgjjcollegeara.co.inontosight.ai This conversion involves three key enzymes: propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor. sketchy.comlibretexts.orgontosight.ai The resulting succinyl-CoA can then be used for energy production in the citric acid cycle or for gluconeogenesis. sketchy.comontosight.ai

Subsequent Fates of Propionyl-CoA in this compound Degradation

The beta-oxidation of this compound, an odd-chain fatty acyl-CoA, proceeds in a manner analogous to even-chain fatty acids, yielding multiple molecules of acetyl-CoA. However, the final cycle of oxidation produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. pnas.orgbiorxiv.orgnih.gov Propionyl-CoA, a three-carbon thioester, cannot be directly utilized in the beta-oxidation spiral or the primary sequence of the citric acid cycle (TCA cycle). nih.gov Instead, it enters a series of specialized metabolic pathways, the most significant of which integrates it into central carbon metabolism.

The primary and most crucial fate of propionyl-CoA in mammals is its conversion to succinyl-CoA, an intermediate of the TCA cycle. wikipedia.orgmdpi.comfrontiersin.org This conversion is a three-step enzymatic process that occurs within the mitochondrial matrix:

Carboxylation: Propionyl-CoA is first carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) , utilizing a bicarbonate molecule and energy from ATP hydrolysis. mdpi.comfrontiersin.orglibretexts.org This reaction forms D-methylmalonyl-CoA.

Epimerization: The resulting D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase . nih.govwikipedia.org

Isomerization: Finally, methylmalonyl-CoA mutase , an enzyme that requires vitamin B12 (as adenosylcobalamin) as a cofactor, catalyzes the rearrangement of L-methylmalonyl-CoA to form succinyl-CoA . nih.govfrontiersin.org

This pathway is vital as it allows the carbon atoms from the terminal end of odd-chain fatty acids to be fully oxidized for energy or used for biosynthesis. frontiersin.org The entry of succinyl-CoA into the TCA cycle is considered an anaplerotic reaction, meaning it replenishes the pool of cycle intermediates. libretexts.org This is significant because TCA cycle intermediates can be withdrawn for other biosynthetic processes, such as gluconeogenesis or amino acid synthesis. The replenishment of these intermediates is essential for maintaining the cycle's capacity for energy production. libretexts.org

The succinyl-CoA produced can be further metabolized within the TCA cycle to malate, which can then be transported out of the mitochondria to the cytosol and serve as a precursor for gluconeogenesis, the synthesis of new glucose. nih.gov This makes odd-chain fatty acids, like heptadecanoic acid, the only class of fatty acids that can contribute to net glucose synthesis in mammals. pnas.org

While the conversion to succinyl-CoA is the major pathway, propionyl-CoA can have other metabolic fates, particularly when its primary disposal route is impaired. Under conditions of propionyl-CoA accumulation, such as in certain genetic metabolic disorders, alternative pathways become more prominent. abuad.edu.ng One such pathway involves the condensation of propionyl-CoA with oxaloacetate, catalyzed by citrate (B86180) synthase, to form methylcitrate . libretexts.orgabuad.edu.ng Another minor pathway is the β-oxidation of propionate, which can lead to the formation of 3-hydroxypropionate . aatbio.com

Recent research has uncovered a novel anabolic pathway where two molecules of propionyl-CoA condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA) . quora.comresearchgate.netresearchgate.net This non-oxidative fate of propionyl-CoA has been observed in various mammalian tissues, including the heart and liver, indicating a previously unrecognized role for propionate in three-carbon anabolic metabolism. quora.comresearchgate.net

| Enzyme | Substrate | Product | Cofactor/Coenzyme | Pathway |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | D-Methylmalonyl-CoA | Biotin (B1667282), ATP | Succinyl-CoA Synthesis |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | Succinyl-CoA Synthesis | |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Vitamin B12 | Succinyl-CoA Synthesis |

| Citrate Synthase | Propionyl-CoA, Oxaloacetate | Methylcitrate | Methylcitrate Cycle | |

| Unknown/Multiple | Propionyl-CoA (x2) | trans-2-methyl-2-pentenoyl-CoA | NADH/NADPH | Anabolic Condensation |

Interconversion and Trafficking of this compound

Subcellular Compartmentalization of this compound Metabolism

The metabolism of fatty acids is a highly organized process, segregated within specific subcellular compartments to ensure efficiency and regulatory control. The breakdown of this compound, a long-chain fatty acid, primarily occurs in two organelles: the mitochondria and, to a lesser extent, the peroxisomes. nih.govhmdb.ca

Mitochondria are the principal sites for the β-oxidation of long-chain fatty acids like heptadecanoic acid. hmdb.ca The complete enzymatic machinery for the activation, transport, and cyclical degradation of fatty acyl-CoAs to acetyl-CoA and propionyl-CoA is housed within the mitochondrial matrix. pnas.org The mitochondrial pathway is tightly coupled to the electron transport chain, allowing for the direct capture of energy in the form of FADH2 and NADH, which are subsequently used to generate large quantities of ATP through oxidative phosphorylation. nih.gov

Peroxisomes also possess a β-oxidation pathway. While mitochondria are responsible for the bulk of fatty acid catabolism, peroxisomes specialize in the initial breakdown of certain substrates that are handled less efficiently by mitochondria. hmdb.ca This includes very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and the precursors of bile acids. The peroxisomal β-oxidation pathway can shorten long-chain fatty acids like heptadecanoic acid, but it does not degrade them completely. The resulting shorter-chain acyl-CoAs, along with acetyl-CoA and propionyl-CoA, are then exported to the mitochondria for their complete oxidation.

A key difference between the two pathways lies in the first oxidation step. In mitochondria, acyl-CoA dehydrogenase transfers electrons to FAD. In peroxisomes, the enzyme acyl-CoA oxidase transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). wikipedia.orghmdb.ca This H₂O₂ is a reactive oxygen species and must be detoxified by the peroxisomal enzyme catalase. hmdb.ca Because this initial step is not linked to the electron transport chain, the energy from the FADH₂ equivalent is lost as heat, making peroxisomal oxidation less energy-efficient than its mitochondrial counterpart.

The activation of heptadecanoic acid to this compound via acyl-CoA synthetases occurs in the cytosol, on the outer mitochondrial membrane, and on the peroxisomal membrane, committing it to metabolic processing. nih.gov

Acyl-CoA Transport Mechanisms Across Organellar Membranes

Once activated in the cytosol to this compound, the molecule must be transported into the appropriate organelle for oxidation. The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. pnas.org Therefore, a specialized transport system known as the carnitine shuttle is required to move this compound into the mitochondrial matrix. This process involves three key components:

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the heptadecanoyl group from CoA to carnitine, forming heptadecanoyl-carnitine.

Carnitine-Acylcarnitine Translocase (CACT): This transporter protein, embedded in the inner mitochondrial membrane, facilitates the movement of heptadecanoyl-carnitine into the mitochondrial matrix in exchange for a free carnitine molecule moving out.

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, transferring the heptadecanoyl group from carnitine back to a mitochondrial CoA molecule, thus regenerating this compound inside the matrix where it can undergo β-oxidation.

In contrast to the intricate carnitine shuttle for mitochondria, the transport of long-chain and very-long-chain fatty acids into peroxisomes is mediated by a different set of proteins. Members of the ATP-binding cassette (ABC) transporter superfamily, specifically ABCD transporters (e.g., ABCD1-3), are responsible for the ATP-dependent import of fatty acyl-CoAs across the peroxisomal membrane. nih.gov

The transport mechanisms ensure that fatty acid oxidation is directed to the correct location and that the distinct cytosolic and mitochondrial pools of Coenzyme A are kept separate. pnas.org

| Transport System | Organelle | Key Proteins | Mechanism | Substrate Form |

| Carnitine Shuttle | Mitochondria | CPT1, CACT, CPT2 | Transesterification and translocation | Acyl-Carnitine |

| ABC Transporters | Peroxisomes | ABCD1, ABCD2, ABCD3 | ATP-dependent transport | Acyl-CoA |

Intermediary Metabolism of this compound Derivatives

The degradation of this compound generates several key metabolic intermediates, primarily acetyl-CoA and propionyl-CoA. While acetyl-CoA directly enters the TCA cycle, the metabolism of propionyl-CoA gives rise to a unique set of derivatives before its carbon skeleton is integrated into central metabolism.

The primary metabolic cascade for propionyl-CoA involves its conversion into D-methylmalonyl-CoA and subsequently L-methylmalonyl-CoA . nih.gov These methylmalonyl-CoA isomers are crucial intermediates that are not typically found in the metabolism of even-chain fatty acids. The final product of this specific pathway is succinyl-CoA , which serves as a direct link to the TCA cycle, providing an anaplerotic influx that supports the cycle's function. libretexts.orgnih.gov

In states of metabolic imbalance where propionyl-CoA accumulates, alternative derivatives can be formed. The reaction of propionyl-CoA with oxaloacetate can produce methylcitrate , which can be detected in biological fluids and serves as a biomarker for certain metabolic disorders. libretexts.orgabuad.edu.ng

Furthermore, recent studies have identified a novel anabolic derivative, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA) , which is formed from the condensation of two propionyl-CoA units. quora.comresearchgate.net This finding suggests that propionyl-CoA, and by extension this compound, can contribute to the synthesis of more complex molecules through a "three-carbon metabolism" pathway, a role not previously well-understood in mammals. quora.comresearchgate.net The metabolism of 2M2PE-CoA itself is an area of active investigation.

Finally, the heptadecanoyl group itself can be transferred from CoA to carnitine, forming heptadecanoyl-carnitine . This derivative is not a catabolic product but an essential transport intermediate required for mitochondrial import via the carnitine shuttle.

Enzymology and Molecular Interactions Involving Heptadecanoyl Coa

Acyl-CoA Synthetases Catalyzing Heptadecanoate Activation

The initial and rate-limiting step in the metabolism of heptadecanoic acid is its activation to Heptadecanoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs), or fatty acid-CoA ligases. nih.gov These enzymes facilitate the thioesterification of the fatty acid with coenzyme A, an ATP-dependent process. wjgnet.com

Specificity and Kinetics of Relevant Acyl-CoA Synthetase Isoforms

In humans, the long-chain acyl-CoA synthetase (ACSL) family comprises five isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue distributions and substrate specificities. jst.go.jpmdpi.com These enzymes generally activate fatty acids with chain lengths of 12 to 22 carbons. mdpi.com

While specific kinetic data for heptadecanoic acid across all ACSL isoforms is not extensively detailed in the available literature, the general substrate preferences provide insight. Long-chain acyl-CoA dehydrogenases (LCAD) act on chains greater than C12, medium-chain acyl-CoA dehydrogenases (MCAD) on chains from C6 to C12, and short-chain acyl-CoA dehydrogenases (SCAD) on C4 to C6 chains. utah.edu Given that heptadecanoic acid is a 17-carbon fatty acid, it falls into the long-chain category, making isoforms like ACSL1, ACSL5, and ACSL6 likely candidates for its activation.

Studies on various ACSL isoforms have revealed their preferences for different types of fatty acids. For example, ACSL4 shows a high affinity for arachidonic acid and other highly unsaturated fatty acids. jst.go.jpnii.ac.jp ACSL1 is involved in the metabolism of a broad range of fatty acids and its deficiency can impair fatty acid oxidation. nih.gov ACSL6 variants have shown preferences for either octadecapolyenoic or docosapolyenoic acids. nii.ac.jp The yeast acyl-CoA synthetase Faa1p, a homolog to human ACSLs, displays a preference for cis-monounsaturated long-chain fatty acids and follows a Bi Uni Uni Bi Ping Pong kinetic mechanism. nih.gov

Interactive Table: Substrate Preferences of Selected Human Acyl-CoA Synthetase Isoforms

| Isoform | Preferred Substrates | General Function |

|---|---|---|

| ACSL1 | Broad specificity for long-chain fatty acids. nih.gov | Fatty acid oxidation and lipid biosynthesis. nih.gov |

| ACSL4 | Arachidonic acid, other highly unsaturated fatty acids. jst.go.jpnii.ac.jp | Incorporation of specific fatty acids into phospholipids (B1166683). nii.ac.jp |

| ACSL6 | Variants prefer octadecapolyenoic or docosapolyenoic acids. nii.ac.jp | Maintenance of specific fatty acids in membrane phospholipids. nii.ac.jp |

Enzymes of this compound Beta-Oxidation

Once activated to this compound, it enters the mitochondrial beta-oxidation spiral, a cyclical four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. mdpi.com For odd-chain fatty acids like heptadecanoic acid, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govajmc.com

Acyl-CoA Dehydrogenases Acting on this compound

The first step of beta-oxidation is the FAD-dependent dehydrogenation of the acyl-CoA, catalyzed by acyl-CoA dehydrogenases (ACADs), introducing a trans-double bond between the α and β carbons. wikipedia.org There are several ACAD isoforms with varying chain-length specificities. utah.edu For this compound, the relevant enzyme is very-long-chain acyl-CoA dehydrogenase (VLCAD), which acts on fatty acyl-CoAs with chain lengths from 12 to 24 carbons. nih.gov As the chain shortens through successive rounds of beta-oxidation, other ACADs, such as long-chain acyl-CoA dehydrogenase (LCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and short-chain acyl-CoA dehydrogenase (SCAD), will act on the progressively shorter acyl-CoA intermediates. utah.edunih.gov

Interactive Table: Acyl-CoA Dehydrogenase Isoforms and their Substrate Specificities

| Enzyme | Abbreviation | Substrate Chain Length |

|---|---|---|

| Very-long-chain acyl-CoA dehydrogenase | VLCAD | C12-C24 nih.gov |

| Long-chain acyl-CoA dehydrogenase | LCAD | >C12 utah.edu |

| Medium-chain acyl-CoA dehydrogenase | MCAD | C6-C12 utah.edu |

Enoyl-CoA Hydratases and Hydroxyacyl-CoA Dehydrogenases in Odd-Chain Pathways

The second step of beta-oxidation involves the hydration of the trans-Δ²-enoyl-CoA intermediate by enoyl-CoA hydratase (crotonase) to form L-β-hydroxyacyl-CoA. nih.govbu.edu This reaction adds a water molecule across the double bond. The enzyme is stereospecific, producing only the L-isomer. bu.edu

The third step is the NAD⁺-dependent dehydrogenation of L-β-hydroxyacyl-CoA to β-ketoacyl-CoA, catalyzed by β-hydroxyacyl-CoA dehydrogenase. bu.edu This enzyme is also specific for the L-isomer of the substrate. bu.edu For long-chain fatty acids, these last three steps of beta-oxidation are often carried out by a multi-enzyme complex called the mitochondrial trifunctional protein (TFP), which contains long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase, and long-chain 3-ketoacyl-CoA thiolase activities. nih.gov As the acyl-CoA chain shortens, soluble, matrix-localized enzymes take over. nih.gov

Thiolase Activities in this compound Cleavage

The final step in each cycle of beta-oxidation is the thiolytic cleavage of β-ketoacyl-CoA by β-ketoacyl-CoA thiolase. nih.govaocs.org This reaction involves a nucleophilic attack by the thiol group of a new coenzyme A molecule on the β-keto carbon, releasing a two-carbon acetyl-CoA unit and an acyl-CoA that is two carbons shorter. bu.edulibretexts.org This shortened acyl-CoA then re-enters the beta-oxidation spiral.

Thiolases also exhibit chain-length specificity. ebi.ac.uk In the context of this compound degradation, after multiple cycles, a five-carbon acyl-CoA (valeryl-CoA) will be processed. The final thiolase cleavage of the corresponding β-ketoacyl-CoA will yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govwikipedia.org Propionyl-CoA is then further metabolized via a separate pathway involving carboxylation and rearrangement to succinyl-CoA, which can then enter the citric acid cycle. mdpi.comlibretexts.org

Enzymes Involved in Propionyl-CoA Metabolism from this compound

The beta-oxidation of this compound proceeds by sequentially cleaving two-carbon units to produce acetyl-CoA. sketchy.com Due to its odd number of carbon atoms, the final round of oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. sketchy.comaocs.org This three-carbon propionyl-CoA enters a dedicated metabolic sequence to be converted into succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. aocs.orgnih.gov This conversion process is handled by a cascade of three distinct enzymes. aocs.org

The initial and rate-limiting step in the catabolism of propionyl-CoA is its carboxylation to form (S)-methylmalonyl-CoA. nih.govwikipedia.org This irreversible reaction is catalyzed by the mitochondrial matrix enzyme, propionyl-CoA carboxylase (PCC). nih.govwikipedia.org PCC is a complex, biotin-dependent enzyme that also requires ATP and bicarbonate (HCO3−) as co-substrates. wikipedia.orgdroracle.ai The enzyme is a heterododecamer composed of alpha and beta subunits. uniprot.orgnih.gov The alpha subunit houses the binding sites for ATP, bicarbonate, and the biotin (B1667282) cofactor. nih.gov The catalytic mechanism involves two steps: first, the ATP-dependent carboxylation of the biotin cofactor, and second, the transfer of the carboxyl group from carboxybiotin to the alpha-carbon of propionyl-CoA. nih.govuniprot.org While PCC can carboxylate other short-chain acyl-CoAs, it displays its highest binding affinity for propionyl-CoA. nih.govwikipedia.org

The product of the PCC reaction, (S)-methylmalonyl-CoA, requires further enzymatic modification before it can enter the main metabolic pathways. wikipedia.org It is first converted to its stereoisomer, (R)-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (MCEE), also known as methylmalonyl-CoA racemase. sketchy.comwikipedia.orgontosight.ai

Subsequently, (R)-methylmalonyl-CoA serves as the substrate for methylmalonyl-CoA mutase (MUT), a mitochondrial enzyme that catalyzes its isomerization to succinyl-CoA. wikipedia.orgwikipedia.org This rearrangement reaction is a critical step linking odd-chain fatty acid and certain amino acid metabolism to the TCA cycle. wikipedia.orgtaylorandfrancis.com A key feature of methylmalonyl-CoA mutase is its dependence on adenosylcobalamin, a coenzyme form of vitamin B12, for its catalytic activity. wikipedia.orgmedlineplus.gov The resulting succinyl-CoA is a direct intermediate of the TCA cycle, where it can be used for energy generation or serve as a precursor for gluconeogenesis. sketchy.comwikipedia.org

Table 1: Key Enzymes in the Conversion of Propionyl-CoA to Succinyl-CoA

| Enzyme | EC Number | Substrate(s) | Product | Required Cofactors | Cellular Location |

|---|---|---|---|---|---|

| Propionyl-CoA Carboxylase (PCC) | 6.4.1.3 | Propionyl-CoA, ATP, HCO3− | (S)-Methylmalonyl-CoA, ADP, Pi | Biotin | Mitochondria |

| Methylmalonyl-CoA Epimerase (MCEE) | 5.1.99.1 | (S)-Methylmalonyl-CoA | (R)-Methylmalonyl-CoA | None | Mitochondria |

| Methylmalonyl-CoA Mutase (MUT) | 5.4.99.2 | (R)-Methylmalonyl-CoA | Succinyl-CoA | Adenosylcobalamin (Vitamin B12) | Mitochondria |

Propionyl-CoA Carboxylase Interactions

Other Enzymes Interacting with this compound

Beyond its role in beta-oxidation, this compound functions as a substrate in various anabolic pathways and may also exert regulatory effects on certain enzymes.

Acyltransferases catalyze the transfer of acyl groups from CoA to acceptor molecules, and several have been shown to use this compound.

Carnitine Acyltransferases : These enzymes are vital for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for oxidation. proteopedia.org Carnitine O-palmitoyltransferase (CPT), located in the cytosol, can utilize this compound as a substrate, converting it to heptadecanoylcarnitine. foodb.cahmdb.ca This family of enzymes has varying specificities for the chain length of the acyl-CoA.

Glycerolipid Synthesis Enzymes : this compound is a substrate for enzymes in the de novo synthesis of triacylglycerols and glycerophospholipids. nih.govfoodb.ca Specifically, 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs) catalyze the acylation of lysophosphatidic acid to form phosphatidic acid, a crucial branch-point intermediate. uniprot.org Several AGPAT isoforms, including AGPAT1, AGPAT3, and AGPAT5, are known to interact with long-chain acyl-CoAs and are associated with this compound metabolism. foodb.cahmdb.ca

Fatty Acid Desaturases : In the nematode Caenorhabditis elegans, the delta-9-fatty-acid desaturases FAT-6 and FAT-7 can use this compound as a substrate to introduce a double bond, forming a monounsaturated fatty acyl-CoA. uniprot.orguniprot.org

Table 2: Examples of Acyltransferases that Utilize this compound

| Enzyme Family | Specific Enzyme Example(s) | EC Number | Primary Function |

|---|---|---|---|

| Carnitine Acyltransferases | Carnitine O-palmitoyltransferase (CPT) | 2.3.1.21 | Fatty acid transport into mitochondria |

| 1-Acyl-sn-glycerol-3-phosphate Acyltransferases | AGPAT1, AGPAT3, AGPAT5 | 2.3.1.51 | Synthesis of phosphatidic acid |

| Delta-9-fatty-acid desaturases | FAT-6, FAT-7 (C. elegans) | 1.14.19.1 | Synthesis of monounsaturated fatty acids |

CoA and its various acyl-thioesters are not just metabolic intermediates but also important allosteric regulators of enzyme activity, linking the metabolic state to the control of pathway flux. nih.govnih.gov

Inhibition of Acyl-CoA Dehydrogenase : this compound has been reported to act as an inhibitor of general acyl-CoA dehydrogenase. chemdad.com This enzyme catalyzes the first step in the beta-oxidation spiral, suggesting a potential feedback inhibition mechanism where an accumulation of the substrate can slow its own catabolism.

Cellular and Physiological Roles of Heptadecanoyl Coa

Heptadecanoyl-CoA in Lipid Homeostasis and Storage

This compound is an integral component of the cellular lipid landscape, contributing to the synthesis and maintenance of complex lipids and energy storage molecules. foodb.casmolecule.com Its metabolism is intertwined with the broader network of fatty acid and lipid homeostasis. nih.gov

Contributions to Triacylglycerol Synthesis and Turnover

This compound serves as a substrate for the synthesis of triacylglycerols (TAGs), the primary form of energy storage in cells. nih.govscispace.com The process involves the esterification of fatty acyl-CoAs to a glycerol (B35011) backbone. mdpi.com While present at lower levels than even-chain fatty acids, this compound is readily incorporated into TAGs. nih.govresearchgate.net Studies have shown that despite low steady-state levels, cells possess a significant capacity for TAG biosynthesis from available fatty acids, including odd-chain varieties. osti.gov

The turnover of TAGs containing heptadecanoyl moieties is a dynamic process, reflecting the constant synthesis and degradation of these storage lipids to meet the cell's energy demands. scispace.comosti.gov Research indicates that diacylglycerol acyltransferase 1 (DGAT1) plays a principal role in the synthesis of TAGs in certain cell types. nih.gov The presence of this compound in the acyl-CoA pool allows for its incorporation into TAGs, which can then be mobilized to release fatty acids for energy production when needed. osti.gov

Integration into Complex Lipid Synthesis Pathways

Beyond its role in TAG synthesis, this compound is also integrated into the synthesis pathways of other complex lipids. researchgate.netcreative-proteomics.com These lipids are essential components of cellular membranes and are involved in a multitude of cellular functions. researchgate.net this compound can be utilized for the synthesis of various phospholipids (B1166683) and sphingolipids. researchgate.net For instance, it can be elongated to form very-long-chain fatty acids that are components of glycosphingolipids, particularly in brain tissue. researchgate.net

The integration of this compound into complex lipid synthesis highlights its importance in maintaining the structural integrity and functionality of cellular membranes. foodb.ca The diversity of the acyl-CoA pool, including odd-chain species like this compound, contributes to the complexity and functional versatility of the cellular lipidome. nih.gov

This compound in Energy Metabolism and Fuel Utilization

This compound is a significant, albeit less abundant, fuel source for cellular energy production. Its metabolism through β-oxidation provides both direct energy in the form of ATP and essential precursors for other metabolic pathways. foodb.cabrainly.com

Role in ATP Production via Odd-Chain Fatty Acid Oxidation

The primary mechanism for energy extraction from this compound is mitochondrial β-oxidation. nih.gov This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA in each cycle. brainly.com For this compound, with its 17 carbons, this process undergoes seven cycles of β-oxidation. brainly.comquora.com

These seven cycles yield seven molecules of acetyl-CoA and, uniquely to odd-chain fatty acids, one molecule of propionyl-CoA from the final three carbons. brainly.comnih.gov The acetyl-CoA molecules enter the citric acid cycle (TCA cycle) to generate ATP. brainly.com Each round of β-oxidation also produces one molecule of NADH and one molecule of FADH₂, which donate electrons to the electron transport chain, further contributing to ATP synthesis. quora.com

| Product of this compound β-Oxidation | Quantity | Subsequent Metabolic Fate |

| Acetyl-CoA | 7 molecules | Enters the Citric Acid Cycle for ATP production. brainly.com |

| Propionyl-CoA | 1 molecule | Converted to succinyl-CoA and enters the Citric Acid Cycle. brainly.comnih.gov |

| NADH | 7 molecules | Donates electrons to the Electron Transport Chain for ATP synthesis. quora.com |

| FADH₂ | 7 molecules | Donates electrons to the Electron Transport Chain for ATP synthesis. quora.com |

Anaplerotic Contribution of Propionyl-CoA from this compound

A key feature of odd-chain fatty acid oxidation is the production of propionyl-CoA. brainly.com This three-carbon molecule has a significant anaplerotic role, meaning it can replenish the intermediates of the TCA cycle. researchgate.netuu.nl Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle. nih.govnih.gov

This anaplerotic function is crucial for maintaining the optimal activity of the TCA cycle, especially under conditions of high biosynthetic demand or metabolic stress. uu.nl By feeding into the TCA cycle at the level of succinyl-CoA, the propionyl-CoA derived from this compound helps to sustain cellular energy production and provides precursors for other biosynthetic pathways. researchgate.netresearchgate.net This replenishment of TCA cycle intermediates can be particularly important in tissues with high energy requirements. nih.gov

This compound as a Signaling Molecule

Emerging evidence suggests that acyl-CoAs, including this compound, are not merely metabolic intermediates but also function as signaling molecules that can influence various cellular processes. uniprot.orgconicet.gov.ar The levels of specific acyl-CoAs can reflect the metabolic state of the cell and regulate the activity of enzymes and transcription factors. nih.gov

In some organisms, this compound can be acted upon by desaturase enzymes, such as delta-9-fatty-acid desaturase, to produce monounsaturated fatty acids. uniprot.org These products can then be incorporated into complex lipids or further metabolized, influencing membrane fluidity and cellular signaling pathways. uniprot.org The balance between saturated and unsaturated fatty acids is critical for normal cellular function.

Furthermore, the accumulation of certain acyl-CoAs has been shown to have regulatory effects. For instance, some acyl-CoAs can inhibit enzymes involved in fatty acid synthesis, providing a feedback mechanism to control lipid metabolism. nih.gov While direct signaling roles for this compound are still being elucidated, its position as a key node in lipid metabolism suggests its potential to influence cellular decision-making processes in response to metabolic cues. conicet.gov.ar

Modulation of Gene Expression by this compound and its Metabolites

Fatty acyl-CoAs, including this compound, and their metabolites are increasingly recognized as signaling molecules that can directly and indirectly influence gene expression. avantiresearch.comnih.gov Their roles extend beyond being simple metabolic intermediates, acting as regulators of transcription factors and influencing epigenetic modifications.

Research has shown that acyl-CoAs can modulate the activity of transcription factors, thereby controlling the expression of genes involved in various metabolic pathways. nih.gov For instance, the accumulation of specific acyl-CoAs can signal the metabolic state of the cell and trigger adaptive transcriptional responses. While direct evidence specifically for this compound is still emerging, the general principles of acyl-CoA-mediated gene regulation are well-established. nih.gov

One of the key ways fatty acyl-CoAs influence gene expression is through their impact on histone acetylation. Acetyl-CoA, a central metabolite derived from the breakdown of fatty acids, carbohydrates, and amino acids, is the acetyl group donor for histone acetylation. biorxiv.orgresearchgate.net This post-translational modification is crucial for chromatin remodeling and the regulation of gene transcription. researchgate.netthermofisher.com An increase in the cellular pool of acetyl-CoA, which can be influenced by the metabolism of fatty acids like heptadecanoic acid, can lead to increased histone acetylation and subsequent changes in gene expression. researchgate.net

Studies in various organisms have demonstrated the link between fatty acid metabolism and gene expression. For example, in the yeast Saccharomyces cerevisiae, the expression of the acyl-CoA-binding protein (ACBP) has been shown to affect the intracellular acyl-CoA pool, highlighting the intricate relationship between fatty acid metabolism and cellular regulation. scispace.com In actinomycetes, the composition of the fatty acyl-CoA pool, which can be altered by the addition of exogenous fatty acids like heptadecanoic acid, reflects the fatty acid composition of their membranes and influences metabolic pathways. nih.gov Furthermore, in the nematode Caenorhabditis elegans, the desaturase enzyme FAT-7, which can act on this compound, is part of a negative feedback loop with the transcription factor NHR-49, regulating genes involved in beta-oxidation. uniprot.org

Activation of Nuclear Receptors and Transcription Factors

Nuclear receptors are a class of transcription factors that are activated by ligands, including lipids and their derivatives, to regulate gene expression. nih.govwikipedia.org Fatty acyl-CoAs and their metabolites can act as ligands or modulators of nuclear receptors, thereby influencing a wide range of physiological processes.

The transcriptional coactivator PGC-1α plays a central role in energy metabolism and can interact with nuclear receptors like ERRα to regulate the expression of genes involved in fatty acid oxidation. nih.gov The activity of such coactivators can be influenced by the cellular metabolic state, which is in turn affected by the availability and metabolism of fatty acids like heptadecanoic acid.

Post-Translational Modification of Proteins by this compound Derivatives

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. thermofisher.com Acyl-CoA molecules, including derivatives of this compound, are donors for a type of PTM called acylation, where an acyl group is covalently attached to a protein. imrpress.comnih.gov

Protein acylation is a widespread modification that can affect a diverse range of proteins, including histones and non-histone proteins. imrpress.comnih.gov The type of acyl group transferred to the protein can have distinct effects on its function. While acetylation (the transfer of an acetyl group from acetyl-CoA) is the most studied form of acylation, other fatty acyl groups can also be attached to proteins. imrpress.com

Palmitoylation, the attachment of palmitic acid (a 16-carbon saturated fatty acid) to cysteine residues of proteins, is a well-characterized example of fatty acylation. imrpress.com This modification can influence protein trafficking, stability, and protein-protein interactions. Given the structural similarity between this compound and palmitoyl-CoA, it is conceivable that heptadecanoyl groups could also be transferred to proteins, although this specific modification is less studied. The enzymes responsible for these modifications, acyltransferases, often have broad substrate specificity. imrpress.com

The metabolism of this compound can also indirectly influence other PTMs. For instance, the breakdown of this compound through β-oxidation yields propionyl-CoA in addition to acetyl-CoA. hmdb.ca Propionyl-CoA can serve as a substrate for propionylation, a PTM where a propionyl group is added to lysine (B10760008) residues of proteins, including histones. imrpress.com Histone propionylation has been shown to play a role in regulating chromatin structure and gene expression. imrpress.com

This compound in Membrane Lipid Composition and Function

The lipid composition of cellular membranes is critical for their structure and function. This compound, as a precursor for the synthesis of odd-chain fatty acids, can be incorporated into various membrane lipids, thereby influencing membrane properties such as fluidity and the function of membrane-associated proteins. foodb.ca

Incorporation into Phospholipids and Sphingolipids

Heptadecanoic acid (C17:0), derived from this compound, can be incorporated into the acyl chains of phospholipids and sphingolipids, the major lipid components of cellular membranes. hmdb.cawaters.com Studies have shown that exogenous heptadecanoic acid is readily taken up by cells and incorporated into various lipid species. waters.com

In a study using HeLa cells, incubation with heptadecanoic acid led to its incorporation into the cellular phospholipid pool. waters.com This indicates that the cellular machinery for lipid synthesis can utilize odd-chain fatty acids. The incorporation of heptadecanoic acid into phospholipids has also been observed in various human tissues, including plasma, red blood cells, liver, and adipose tissue. nih.govmdpi.com

The presence of heptadecanoic acid in membrane phospholipids has been associated with certain physiological states. For example, higher levels of C17:0 in erythrocyte membranes or plasma phospholipids have been linked to protective effects against metabolic syndrome and type 2 diabetes in dolphins. researchgate.net

Sphingolipids, another important class of membrane lipids, can also contain odd-chain fatty acids. The synthesis of sphingolipids starts with the condensation of serine with a fatty acyl-CoA, and while palmitoyl-CoA is the most common substrate, other acyl-CoAs can also be utilized.

Impact on Membrane Fluidity and Receptor Function

The fatty acid composition of membrane lipids is a key determinant of membrane fluidity, which is essential for numerous cellular processes, including signal transduction and the function of membrane-bound enzymes and receptors. plos.orgfrontiersin.orgresearchgate.net The incorporation of different types of fatty acids—saturated, monounsaturated, and polyunsaturated—alters the packing of lipid molecules in the membrane, thereby affecting its fluidity. researchgate.net

For example, alterations in membrane lipid composition have been shown to impact the function of β-adrenergic receptors in cardiomyocytes. physiology.org While this study focused on the effects of palmitic and oleic acid, it highlights the principle that changes in the fatty acyl-CoA pool and subsequent alterations in membrane lipid composition can have significant functional consequences for membrane receptors. The fluidity of the membrane can affect the conformational state and lateral mobility of receptors, thereby modulating their signaling activity.

Regulatory Mechanisms Governing Heptadecanoyl Coa Homeostasis

Transcriptional Regulation of Heptadecanoyl-CoA Metabolic Enzymes

The expression of genes encoding the enzymes responsible for the synthesis and oxidation of fatty acids, including heptadecanoic acid, is tightly regulated by a network of transcription factors that sense the energy and nutrient status of the cell. This genetic-level control provides a framework for long-term adaptation to metabolic changes.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that function as critical regulators of lipid and glucose metabolism. mdpi.com They act as fatty acid sensors; upon binding to ligands such as fatty acids, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. mdpi.comnih.gov

PPARs, particularly the PPARα isoform which is highly expressed in metabolically active tissues like the liver, play a pivotal role in upregulating the transcription of genes involved in fatty acid oxidation. nih.govfrontiersin.org This includes enzymes essential for the peroxisomal β-oxidation pathway, such as acyl-CoA oxidase, which is the rate-limiting enzyme. nih.gov Therefore, the catabolism of this compound through β-oxidation is subject to transcriptional induction by PPARα, especially during periods of energy demand that necessitate the breakdown of fatty acids for fuel. frontiersin.org The activation of PPARs ensures a coordinated increase in the capacity of the cell to oxidize fatty acids, including odd-chain variants like this compound.

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are master regulators of the synthesis of cholesterol and fatty acids. wikipedia.orgnih.gov There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. mdpi.com SREBP-1c is particularly important for the transcriptional activation of genes involved in fatty acid synthesis. nih.gov

The activity of SREBPs is controlled by cellular sterol levels. mdpi.com When sterol levels are low, SREBPs are proteolytically cleaved in the Golgi apparatus, releasing an N-terminal fragment that translocates to the nucleus. mdpi.comresearchgate.net In the nucleus, this active fragment binds to sterol regulatory elements (SREs) on the DNA, upregulating the expression of lipogenic enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). wikipedia.orgelifesciences.org This regulatory system ensures that the synthesis of fatty acids, which would include odd-chain fatty acids like heptadecanoic acid, is stimulated when building blocks for membranes and energy storage are needed. Consequently, the production of this compound is intrinsically linked to this SREBP-mediated transcriptional network. researchgate.net

Role of Peroxisome Proliferator-Activated Receptors (PPARs)

Post-Translational Control of this compound-Related Proteins

While transcriptional regulation provides a framework for metabolic adaptation, post-translational modifications (PTMs) offer a more rapid and dynamic means of controlling the activity of enzymes and regulatory proteins. nih.govthermofisher.com These modifications, which include phosphorylation and ubiquitination, can alter a protein's conformation, activity, stability, or interactions, allowing for immediate adjustments in metabolic flux. nih.govimrpress.com

Reversible protein phosphorylation, orchestrated by kinases and phosphatases, is a key mechanism for the acute regulation of metabolic pathways. researchgate.net In fatty acid metabolism, acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the committed step in fatty acid synthesis, is a primary target of this control. libretexts.orgwikipedia.org

Hormonal signals indicating the body's energy status, such as insulin (B600854) and glucagon (B607659), trigger signaling cascades that lead to changes in the phosphorylation state of ACC. wikipedia.org Insulin, released in a high-energy state, activates a phosphatase that dephosphorylates and activates ACC, thereby promoting the synthesis of malonyl-CoA and subsequent fatty acid production. libretexts.org Conversely, glucagon and epinephrine, released during low-energy states, activate kinases like AMP-activated protein kinase (AMPK) and Protein Kinase A, which phosphorylate and inactivate ACC. libretexts.orgcuni.cz This swift on/off switch ensures that fatty acid synthesis, including that of heptadecanoic acid, is rapidly curtailed when energy needs to be conserved or generated through fatty acid oxidation.

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for degradation by the proteasome. nih.govfrontiersin.org This process is a critical regulator of lipid metabolism, controlling the cellular levels of key metabolic enzymes and transcription factors. elifesciences.orgfrontiersin.org

The stability of enzymes central to fatty acid synthesis, including ATP-citrate lyase (ACLY), ACC, and fatty acid synthase (FASN), is regulated by ubiquitination. elifesciences.org For example, the E3 ubiquitin ligase CUL3-KLHL25 has been shown to mediate the ubiquitination and subsequent degradation of ACLY, which in turn reprograms fatty acid metabolism. elifesciences.org Similarly, transcription factors that govern lipid homeostasis, such as SREBPs and PPARγ, are also targets of the ubiquitin-proteasome system. frontiersin.orgfrontiersin.org AKT, a kinase in the insulin signaling pathway, can inhibit the ubiquitination and degradation of SREBPs, thereby promoting their stability and activity. frontiersin.org This layer of control by regulated protein degradation ensures that the cellular machinery for producing and responding to fatty acyl-CoAs like this compound is itself subject to precise quantitative control.

Phosphorylation and Dephosphorylation Events

Allosteric Regulation and Feedback Inhibition

Allosteric regulation provides an instantaneous mechanism for modulating enzyme activity in response to changing concentrations of metabolites. upcollege.ac.in This type of regulation involves the binding of an effector molecule to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that either activates or inhibits the enzyme. byjus.com

A classic example within fatty acid metabolism is the allosteric control of acetyl-CoA carboxylase (ACC). ACC is allosterically activated by citrate (B86180), a signal of acetyl-CoA abundance and a precursor for fatty acid synthesis. libretexts.orgwikipedia.org Conversely, it is subject to feedback inhibition by long-chain fatty acyl-CoAs, such as palmitoyl-CoA, which signal that there is a sufficient supply of fatty acids. libretexts.orgwikipedia.org It is plausible that this compound, as a fatty acyl-CoA, could exert similar allosteric feedback inhibition on ACC, thus preventing its own overproduction.

Feedback inhibition is a common regulatory strategy where the end product of a metabolic pathway inhibits one of the first committed enzymes in that pathway. libretexts.orgpressbooks.pub In the context of β-oxidation, the process is inhibited by high ratios of its products, namely NADH to NAD+ and FADH2 to FAD, as well as by an accumulation of acetyl-CoA. slideshare.net The enzymes involved in the β-oxidation of this compound would be subject to this product inhibition. frontiersin.org An abundance of acetyl-CoA and propionyl-CoA, the final products of odd-chain fatty acid oxidation, signals that the energy needs of the cell are being met, thus slowing down the catabolic pathway. libretexts.org

Metabolite-Mediated Control of this compound Pathways

The concentration of various intracellular metabolites directly influences the enzymatic pathways that produce and consume this compound, representing a key level of regulation.

The primary route for the formation of this compound is through the activation of its corresponding free fatty acid, heptadecanoic acid, by long-chain-fatty-acid-CoA ligase. hmdb.ca Conversely, its degradation occurs predominantly through the mitochondrial process of beta-oxidation. hmdb.canih.gov The final cycle of beta-oxidation of odd-chain fatty acids like heptadecanoic acid yields propionyl-CoA and acetyl-CoA. nih.govwikipedia.org Propionyl-CoA can then be converted to succinyl-CoA, which enters the Krebs cycle. sketchy.com

Key metabolites that regulate these pathways include:

Acetyl-CoA: As a central molecule in energy metabolism, acetyl-CoA levels can influence the rate of fatty acid synthesis and oxidation. uq.edu.auexplorationpub.com While even-chain fatty acid synthesis is initiated from acetyl-CoA, odd-chain fatty acid synthesis, which would produce this compound, utilizes propionyl-CoA as a primer. wikipedia.org High levels of acetyl-CoA can allosterically regulate enzymes involved in fatty acid metabolism. uq.edu.au

Malonyl-CoA: This metabolite is a key regulator of fatty acid oxidation. numberanalytics.com It inhibits carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation. numberanalytics.com Therefore, fluctuations in malonyl-CoA levels can directly impact the degradation of this compound.

NAD+/NADH and FAD/FADH2 Ratios: The redox state of the cell, reflected in the ratios of these electron carriers, is a critical determinant of the rate of beta-oxidation. explorationpub.com The dehydrogenation steps in beta-oxidation require FAD and NAD+ as coenzymes. nih.gov A high NAD+/NADH ratio and FAD/FADH2 ratio will favor the oxidation of acyl-CoAs, including this compound.

Substrate Availability: The intracellular concentration of heptadecanoic acid itself is a primary determinant for the synthesis of this compound. Increased availability of heptadecanoic acid, derived from dietary sources or endogenous synthesis, will drive its conversion to the activated CoA form. atamankimya.commdpi.com

Hormonal and Nutritional Influences on this compound Levels

Hormones and nutritional status exert a powerful influence over lipid metabolism, including the pathways involving this compound. These systemic signals orchestrate metabolic shifts in response to feeding, fasting, and other physiological states. nih.govnih.gov

Hormonal Regulation:

Glucagon: Released in response to low blood glucose, glucagon promotes the mobilization of stored energy. cusabio.com It stimulates lipolysis in adipose tissue, increasing the release of free fatty acids into circulation. nih.gov This can lead to an increased uptake of fatty acids by tissues like the liver, where they are activated to acyl-CoAs, including this compound, for beta-oxidation. nih.gov Glucagon signaling can be a target for managing hyperglycemia in diabetes. frontiersin.orgelifesciences.org

Thyroid Hormones: These hormones are known to stimulate basal metabolic rate and have significant effects on lipid metabolism. mdpi.com They can enhance both the synthesis and degradation of fatty acids. mdpi.com

Nutritional Influences:

Dietary Intake of Heptadecanoic Acid: The primary nutritional determinant of this compound levels is the dietary intake of heptadecanoic acid (C17:0). atamankimya.com This odd-chain fatty acid is found in dairy products, ruminant meats, and certain fish. atamankimya.comsciencedaily.com Studies in dolphins have shown a direct correlation between dietary intake of heptadecanoic acid and its circulating levels. sciencedaily.comresearchgate.netplos.orgnih.gov

Fasting: During periods of fasting, decreased insulin and increased glucagon levels lead to the mobilization of fatty acids from adipose tissue. nih.gov This increases the availability of free fatty acids for beta-oxidation in tissues like the liver and muscle. nih.gov

A study on bottlenose dolphins demonstrated that a modified diet high in heptadecanoic acid led to increased serum levels of this fatty acid and was associated with the reversal of metabolic syndrome indicators. sciencedaily.comresearchgate.net This highlights the direct impact of nutritional intake on the levels of heptadecanoic acid and, consequently, its activated form, this compound.

Interactive Data Table: Hormonal and Nutritional Effects on this compound Pathways

| Factor | Primary Effect on this compound Levels | Key Mediating Hormones/Metabolites | Primary Metabolic Pathway Affected |

| High Dietary C17:0 Intake | Increase | Heptadecanoic Acid | Acyl-CoA Synthesis |

| Fasting | Increase (transiently in oxidative tissues) | Glucagon, Low Insulin | Lipolysis, Beta-oxidation |

| High-Carbohydrate Meal | Decrease (relative to fatty acid oxidation) | Insulin | Lipogenesis, Inhibition of Beta-oxidation |

| Exercise | Decrease (in muscle) | Epinephrine, Glucagon | Beta-oxidation |

Detailed Research Findings on this compound Regulation

| Study Focus | Organism/System | Key Findings | Reference |

| Dietary Intervention | Bottlenose Dolphins | Increased dietary C17:0 led to higher serum C17:0 and reversal of metabolic syndrome markers. | sciencedaily.comresearchgate.netplos.orgnih.gov |

| Fatty Acid Metabolism | Human Myotubes | Intracellular acyl-CoA levels, including those of odd-chain fatty acids, are linked to insulin sensitivity. | diabetesjournals.org |

| Acyl-CoA Analysis | Mouse Skeletal Muscle | Intramuscular levels of fatty acyl-CoAs are associated with diet-induced insulin resistance. | diabetesjournals.org |

| Microbial Influence | Mice | Gut microbiota and diet can influence hepatic levels of odd-chain fatty acids. | mdpi.com |

Investigative Methodologies in Heptadecanoyl Coa Research

Lipidomic Approaches for Profiling Heptadecanoyl-CoA and Related Species

Lipidomics, the large-scale study of lipids, provides powerful tools for the comprehensive analysis of this compound and associated lipid molecules. These approaches are essential for quantifying its levels and understanding its distribution within complex biological samples.

Targeted and Untargeted Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone for both targeted and untargeted analysis of acyl-CoAs, including this compound. nih.govuniversiteitleiden.nl In targeted approaches, specific molecules are quantified with high sensitivity and specificity. nih.gov This is often achieved using triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions. researchgate.netnih.gov For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety, which is frequently used for their detection. nih.gov this compound itself is often used as an internal standard in these assays to ensure accurate quantification of other long-chain acyl-CoAs. researchgate.netscientificlabs.iechemdad.comnih.govnii.ac.jpglpbio.comrupress.orgresearchgate.netoup.com

Untargeted lipidomics aims to capture a global snapshot of all detectable lipids in a sample, which can reveal unexpected alterations in lipid metabolism. escholarship.org High-resolution mass spectrometers, such as Orbitrap and quadrupole time-of-flight (Q-TOF) instruments, are crucial for untargeted studies, providing the mass accuracy needed to identify unknown compounds. escholarship.orgcreative-proteomics.com Despite the power of these techniques, the analysis of acyl-CoAs can be challenging due to their low abundance, temperature and pH sensitivity, and the potential for in-source fragmentation. universiteitleiden.nlescholarship.org To address the limited number of experimental spectra available in public libraries for acyl-CoA identification, in silico fragmentation libraries like CoA-Blast have been developed to improve the annotation of these molecules in untargeted studies. escholarship.org

| Analytical Platform | Key Features & Applications in this compound Research |

| LC-Triple Quadrupole MS | High sensitivity and specificity for targeted quantification. nih.gov Utilizes Multiple Reaction Monitoring (MRM) for precise measurement. researchgate.netnih.gov this compound is frequently used as an internal standard for other acyl-CoAs. scientificlabs.ienih.govnii.ac.jp |

| LC-High Resolution MS (Orbitrap, Q-TOF) | Enables untargeted lipidomics to profile a wide range of acyl-CoAs. escholarship.orgcreative-proteomics.com High mass accuracy facilitates the identification of novel or unexpected lipid species. escholarship.org |

| In Silico Fragmentation Libraries (e.g., CoA-Blast) | Computational tools that generate theoretical fragmentation patterns to aid in the identification of acyl-CoAs in untargeted analyses, overcoming limitations of experimental spectral libraries. escholarship.org |

Isotope-Tracing Techniques for Flux Analysis of this compound Metabolism

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux analysis (MFA). medchemexpress.comresearchgate.netmdpi.com In the context of this compound, this involves introducing substrates labeled with stable isotopes, such as ¹³C or deuterium, and tracking their incorporation into downstream metabolites. For instance, researchers have used ¹³C-labeled branched-chain amino acids (BCAAs) like valine and isoleucine to demonstrate that they are significant precursors for the propionyl-CoA pool, which then serves as a primer for the synthesis of odd-chain fatty acids like C15:0 and C17:0 in adipocytes. plos.org

Similarly, deuterium-labeled heptadecanoic acid (D33 C17 fatty acid) has been used in perfused rat hearts to trace its β-oxidation, monitoring the appearance of labeled downstream acylcarnitines. researchgate.net These experiments provide direct evidence of metabolic pathways and can quantify the contribution of different precursors to the this compound pool. plos.orgresearchgate.net By combining stable isotope labeling with mass spectrometry, researchers can measure the mass isotopomer distributions of metabolites, which are then used in computational models to calculate intracellular metabolic fluxes. plos.orgplos.orgembopress.org This approach has been instrumental in understanding the dynamics of fatty acid synthesis and catabolism under various physiological and pathological conditions. plos.orgplos.org

Genetic and Epigenetic Manipulation in Model Systems

To elucidate the specific functions of this compound and the enzymes that regulate its metabolism, researchers rely on the genetic and epigenetic manipulation of various model systems.

In Vitro Cellular Models for this compound Studies

Cell culture systems are indispensable tools for studying the metabolism and cellular effects of this compound and its precursor, heptadecanoic acid (C17:0), in a controlled environment. Various cell lines have been utilized, including:

Hepatoma cells (e.g., Fao, HepG2): These are used to study hepatic lipid metabolism, including the elongation and desaturation of odd-chain fatty acids. universiteitleiden.nlresearchgate.net Studies in Fao rat hepatoma cells have shown that C17:0 is metabolized into both elongated (C19:0) and desaturated (C17:1) forms. researchgate.net

Adipocytes (e.g., 3T3-L1): These cells are crucial for investigating the links between branched-chain amino acid catabolism and the synthesis of odd-chain fatty acids from propionyl-CoA. plos.org

Cancer cell lines (e.g., PC-9, A549, H1975): Research on non-small-cell lung cancer cells has demonstrated that C17:0 can inhibit cell proliferation and induce apoptosis, suggesting a potential role in cancer biology. spandidos-publications.com

Chinese Hamster Ovary (CHO) cells: Wild-type and peroxisome-deficient CHO cells have been used to investigate the uptake and metabolism of very-long-chain and odd-chain fatty acids, highlighting the role of peroxisomes in these processes. nii.ac.jp

Human Embryonic Kidney (HEK293) cells: These cells are often used for overexpression studies of enzymes involved in lipid metabolism and for metabolic labeling experiments with fatty acid analogs. biorxiv.org

In these models, researchers can directly supplement the culture media with heptadecanoic acid or use isotope-labeled tracers to follow its metabolic fate. spandidos-publications.comnii.ac.jpconicet.gov.ar For example, studies have added C17:0 to cell cultures to observe its conversion to other fatty acids and its effects on cell viability and signaling pathways. spandidos-publications.com

In Vivo Rodent Models for Investigating this compound Biology

Rodent models, primarily mice and rats, are essential for studying the systemic metabolism and physiological effects of this compound in a whole-organism context. frontiersin.org These models allow for the investigation of diet-induced metabolic changes and the consequences of genetic mutations in enzymes related to odd-chain fatty acid metabolism. mdpi.comnih.gov For instance, mice fed diets supplemented with odd-chain fatty acids have been used to study their conversion and tissue distribution. researchgate.net

Rodent models of fatty acid oxidation disorders (FAODs), such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, are particularly valuable. nih.govohiolink.edu Studies in VLCAD-deficient mice have revealed alterations in the brain's acyl-CoA profiles, including the accumulation of long-chain species like stearoyl-CoA, and have been used to test therapeutic strategies like anaplerotic therapy with odd-chain fatty acid precursors. ohiolink.edu Furthermore, rat models have been employed to study postprandial hyperlipidemia and the effects of inhibiting enzymes like DGAT1, which is involved in triglyceride synthesis. nih.gov Tissue samples from these animals, such as liver and brain, can be analyzed to measure acyl-CoA concentrations, including this compound, providing insights into organ-specific metabolism. nih.govohiolink.edu

| Model System | Research Application for this compound | Key Findings |

| Hepatoma Cell Lines (Fao, HepG2) | Study of hepatic odd-chain fatty acid metabolism. universiteitleiden.nlresearchgate.net | C17:0 is elongated and desaturated; starvation alters acyl-CoA profiles. universiteitleiden.nlresearchgate.net |

| 3T3-L1 Adipocytes | Tracing the origin of odd-chain fatty acids. plos.org | Branched-chain amino acids are major precursors for the propionyl-CoA used in C17:0 synthesis. plos.org |

| Lung Cancer Cells (PC-9) | Investigating anti-proliferative effects. spandidos-publications.com | C17:0 inhibits proliferation and induces apoptosis in lung cancer cells. spandidos-publications.com |

| VLCAD-deficient Mice | Understanding fatty acid oxidation disorders. ohiolink.edu | Revealed defects in brain long-chain fatty acid oxidation and tested anaplerotic therapies. ohiolink.edu |

| Diet-supplemented Mice/Rats | Tracing the in vivo metabolic fate of C17:0. researchgate.netmdpi.com | Demonstrated that dietary C17:0 is incorporated into tissues and that its metabolism is influenced by gut microbiota. researchgate.netmdpi.com |

Gene Knockout/Knockdown and Overexpression Strategies

Modifying the expression of specific genes is a fundamental strategy to determine the function of enzymes involved in this compound metabolism.